N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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Overview
Description
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an octahydropyrrolo[12-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a chlorophenyl derivative with a thioamide under specific conditions.
Attachment of the Octahydropyrrolo[12-a]pyrazine Moiety: This step involves the cyclization of a suitable precursor to form the octahydropyrrolo[12-a]pyrazine ring system.
Acetylation: The final step is the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide
- N-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H21ClN4OS |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-5-3-13(4-6-14)16-12-25-18(20-16)21-17(24)11-22-8-9-23-7-1-2-15(23)10-22/h3-6,12,15H,1-2,7-11H2,(H,20,21,24) |
InChI Key |
CSXQWAOEWYHBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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